molecular formula C5H6N2O3 B8817799 Ethyl cyanoglyoxylate-2-oxime

Ethyl cyanoglyoxylate-2-oxime

Cat. No.: B8817799
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Comparison with Similar Compounds

Ethyl cyanoglyoxylate-2-oxime is unique in its ability to suppress racemization and improve coupling efficiency in peptide synthesis. Similar compounds include:

This compound offers a safer and more efficient alternative to these compounds, making it a valuable additive in peptide synthesis.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

ethyl 2-cyano-2-hydroxyiminoacetate

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3

InChI Key

LCFXLZAXGXOXAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethylcyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml) and acetic acid (8.0 ml=8.4 g, 140 mmol) is added to the stirred mixture. The ester disappears and soon yellow crystals of the sodium derivative start to separate. Next day the crystals are collected and then dissolved in 2N HCl (50 ml). The product is extracted with ether (four times, 50 ml each time) and the extracts dried over anhydrous Na2SO4. Removal of the solvent by evaporation in vacuo leaves a crystalline residue, ethyl 2-hydroxyimino-2-cyanoacetate, melting at 133° C. (12.4 g, 87%).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
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reactant
Reaction Step Two
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Quantity
73.9 mL
Type
reactant
Reaction Step Three

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